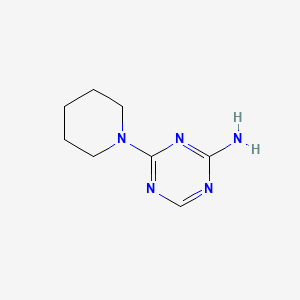

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Pharmacological Research

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine: has shown promise in pharmacological research due to its piperidine moiety, which is a common feature in many pharmaceuticals . This compound has been studied for its potential as a therapeutic agent in various diseases.

Antiviral Applications

Recent studies have indicated that derivatives of piperidine, such as 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine , may have antiviral properties. Specifically, benzyl-piperidines have shown activity against different viruses, including H1N1 influenza .

Anticoagulant Effects

Structure-activity relationship studies have revealed that certain piperidin-1-yl pyridine derivatives exhibit strong factor IIa inhibition, suggesting that 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine could be explored for its anticoagulant effects .

Chemical Synthesis

In the field of chemical synthesis, 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine serves as a versatile intermediate. It can be used to synthesize various piperidine derivatives, which are crucial in developing new medicinal compounds .

Cyclization Reactions

The compound is a candidate for cyclization reactions, which are fundamental in creating complex organic structures that can lead to the development of new drugs .

Material Science

The structural features of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine make it a candidate for material science research, particularly in the development of novel organic compounds with potential applications in various industries .

Organic Electronics

Due to its electronic properties, this compound could be used in the synthesis of materials for organic electronics, which are increasingly important in the development of flexible and lightweight devices .

Agricultural Applications

While specific data on the use of 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine in agriculture is limited, piperidine derivatives are often explored for their potential as pesticides or herbicides due to their bioactivity .

Pest Control

Research into similar compounds suggests that 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine could be modified to develop new agents for pest control, contributing to more effective agricultural practices .

Drug Discovery

This compound is significant in drug discovery, particularly in the search for new therapeutic agents. Its piperidine core is a common element in many drugs, and modifications to this core can lead to the discovery of compounds with novel pharmacological activities .

Lead Compound Development

As a lead compound, 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine can be used to synthesize a variety of analogs, which can be screened for desirable biological activities .

Medical Research

In medical research, the compound’s derivatives are being investigated for their therapeutic potential across a range of conditions, including cancer, viral infections, and cardiovascular diseases .

Therapeutic Agent Synthesis

The ability to synthesize a wide array of derivatives makes 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine a valuable starting point for the development of potential therapeutic agents .

Safety and Hazards

While specific safety and hazard information for “4-(Piperidin-1-yl)-1,3,5-triazin-2-amine” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, piperidine is classified as a flammable liquid and vapor, and it’s harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage .

Mecanismo De Acción

Target of Action

Compounds with a piperidine nucleus, such as this one, have been utilized in various therapeutic applications, including as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic, and/or anticoagulant agents .

Mode of Action

Piperidine derivatives have been shown to exhibit a wide variety of biological activities . For instance, 4,4-disubstituted N-benzyl piperidines have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .

Biochemical Pathways

Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .

Result of Action

Piperidine derivatives have been shown to exhibit a wide variety of biological activities .

Propiedades

IUPAC Name |

4-piperidin-1-yl-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N5/c9-7-10-6-11-8(12-7)13-4-2-1-3-5-13/h6H,1-5H2,(H2,9,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFKADPKWCIVAPO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20495050 |

Source

|

| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

CAS RN |

32330-92-0 |

Source

|

| Record name | 4-(Piperidin-1-yl)-1,3,5-triazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20495050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1337592.png)

![7-Benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1337598.png)

![(1S,2S,3S,4S,5S,8R,9R,12S)-8-Formyl-5,12-dihydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4-dicarboxylic acid](/img/structure/B1337600.png)

![3-[(2,5-Dimethoxyphenyl)amino]-3-oxopropanoic acid](/img/structure/B1337612.png)